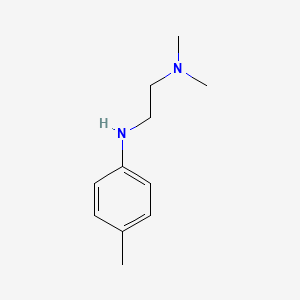
H-DL-Trp-DL-Pro-DL-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Trp-DL-Pro-DL-Tyr-OH: es un péptido sintético compuesto por tres aminoácidos: triptófano, prolina y tirosina. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de H-DL-Trp-DL-Pro-DL-Tyr-OH típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Acoplamiento: El aminoácido se activa utilizando reactivos como HBTU o DIC y luego se acopla al péptido unido a la resina.
Desprotección: El grupo protector en el aminoácido se elimina, típicamente utilizando TFA.
Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y captadores.
Métodos de Producción Industrial: La producción industrial de this compound sigue principios similares pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados y técnicas de alto rendimiento para aumentar la eficiencia y el rendimiento. La purificación se logra mediante métodos como la HPLC.
Análisis De Reacciones Químicas
Tipos de Reacciones: H-DL-Trp-DL-Pro-DL-Tyr-OH puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los residuos de triptófano y tirosina pueden oxidarse bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden dirigirse a los enlaces peptídicos o a cadenas laterales específicas de aminoácidos.
Sustitución: Los residuos de aminoácidos pueden sustituirse con otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Varios reactivos dependiendo de la modificación deseada, como agentes acilantes para la acetilación.
Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del triptófano puede conducir a la formación de cinurenina.
Aplicaciones Científicas De Investigación
H-DL-Trp-DL-Pro-DL-Tyr-OH tiene varias aplicaciones de investigación científica:
Química: Utilizado como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y la especificidad enzima-sustrato.
Medicina: Posibles aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos o en el desarrollo de fármacos basados en péptidos.
Industria: Utilizado en la producción de materiales basados en péptidos y como estándar en técnicas analíticas.
Mecanismo De Acción
El mecanismo de acción de H-DL-Trp-DL-Pro-DL-Tyr-OH involucra su interacción con objetivos moleculares específicos. El péptido puede unirse a receptores o enzimas, influyendo en su actividad. Por ejemplo, el residuo de triptófano puede interactuar con residuos aromáticos en la proteína diana, mientras que los residuos de prolina y tirosina contribuyen a la conformación general del péptido y a la afinidad de unión.
Comparación Con Compuestos Similares
Compuestos Similares:
H-DL-Trp-DL-Pro-DL-Tyr-OH: Contiene las formas D y L de triptófano, prolina y tirosina.
H-DL-Trp-DL-Pro-DL-Phe-OH: Estructura similar pero con fenilalanina en lugar de tirosina.
H-DL-Trp-DL-Pro-DL-Leu-OH: Contiene leucina en lugar de tirosina.
Unicidad: this compound es único debido a la presencia de tirosina, que puede sufrir reacciones específicas como la fosforilación. Esto lo hace particularmente útil en estudios relacionados con la transducción de señales y la regulación enzimática.
Propiedades
IUPAC Name |
2-[[1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJKYIPJIRIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
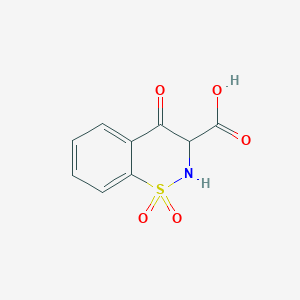
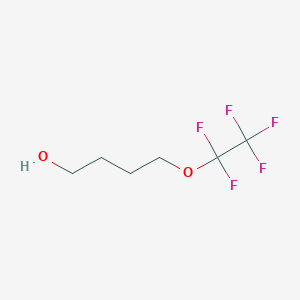
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)


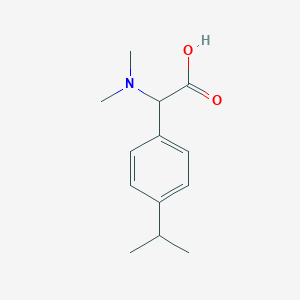
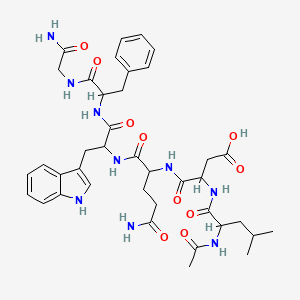
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
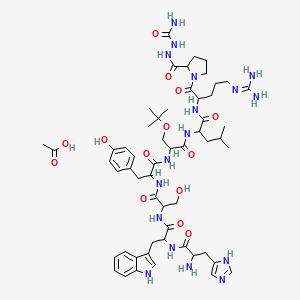
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
